

Application Notes and Protocols for Measuring SIK Inhibition using YKL-06-061

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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

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Introduction

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators of various physiological processes, including metabolic responses, inflammation, and cell division.[1] They exert their function by phosphorylating and controlling the subcellular localization of transcriptional co-activators and class IIa histone deacetylases (HDACs).[3][4] Dysregulation of SIK activity has been implicated in several diseases, making them attractive therapeutic targets.[5][6]

YKL-06-061 is a potent, second-generation, selective inhibitor of all three SIK isoforms.[7][8] Its ability to modulate SIK activity makes it a valuable tool for studying the physiological roles of SIKs and a potential therapeutic agent.[6][9] These application notes provide a comprehensive overview of the biochemical assays used to quantify the inhibitory activity of **YKL-06-061** against SIKs, offering detailed protocols for researchers in academia and the pharmaceutical industry.

YKL-06-061: A Potent Pan-SIK Inhibitor

YKL-06-061 demonstrates high potency against the three SIK isoforms, with nanomolar efficacy.[7][8][10][11] Its inhibitory activity has been characterized using various in vitro kinase assays.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **YKL-06-061** against the SIK isoforms.

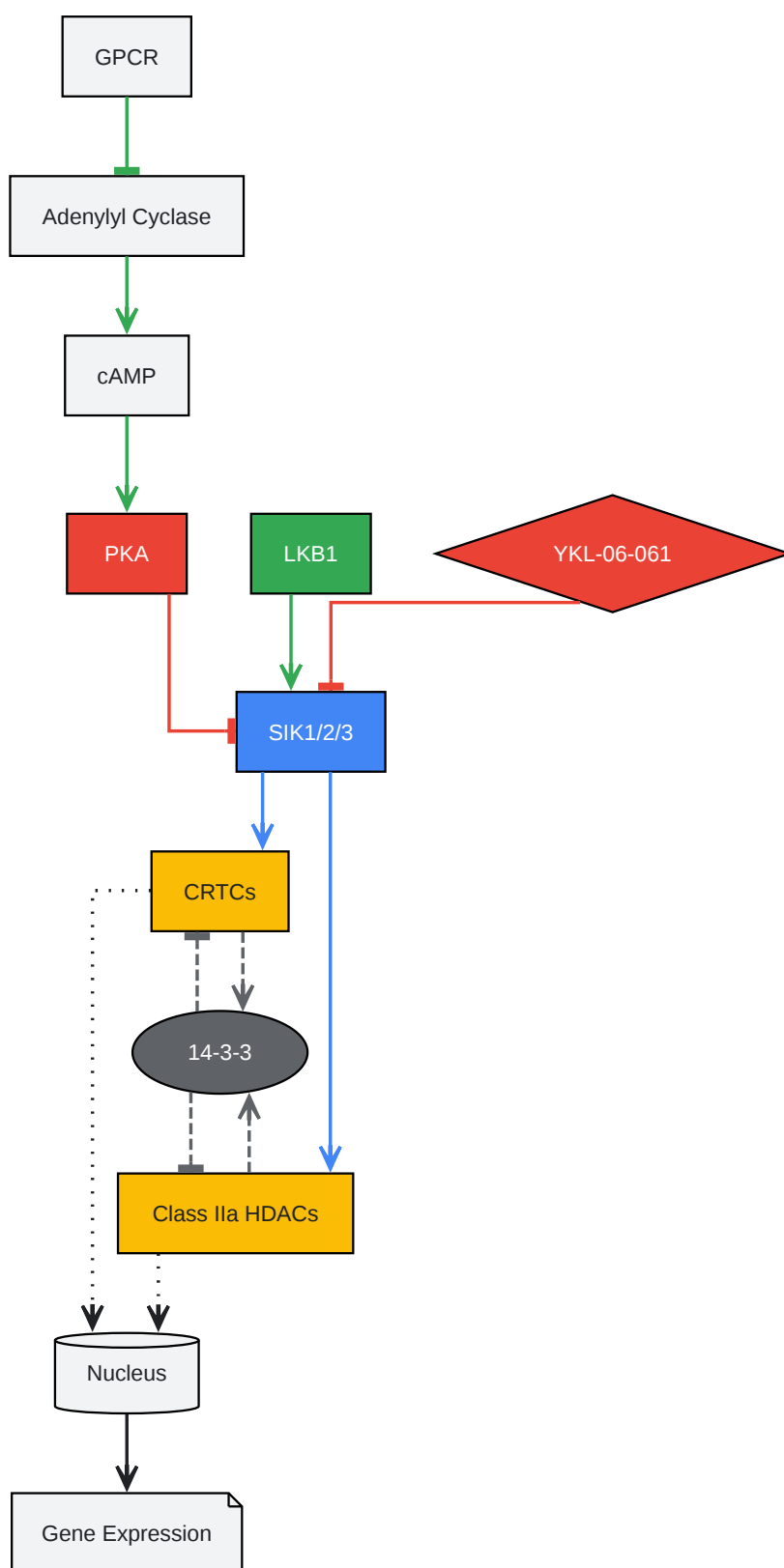
Kinase Target	IC ₅₀ (nM)
SIK1	6.56
SIK2	1.77
SIK3	20.5

Table 1: Inhibitory potency of **YKL-06-061** against SIK isoforms.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

YKL-06-061 has been profiled against a broad panel of kinases and exhibits good selectivity for the SIK family.[\[10\]](#)[\[12\]](#) However, some off-target activity has been noted against kinases such as FRK, CSF1R, p38 α , p38 β , EphB1, and TNK2 at nanomolar concentrations.[\[10\]](#)

SIK Signaling Pathway

SIK activity is regulated by upstream kinases and cellular signals. The upstream kinase Liver Kinase B1 (LKB1) is a primary activator of SIKs through phosphorylation.[\[2\]](#)[\[5\]](#)[\[13\]](#) Conversely, signaling pathways that elevate intracellular cyclic AMP (cAMP) lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits SIK activity.[\[2\]](#)[\[3\]](#) Downstream, SIKs phosphorylate key transcriptional regulators, including CREB-Regulated Transcription Coactivators (CRTC) and Class IIa Histone Deacetylases (HDACs).[\[3\]](#)[\[4\]](#) This phosphorylation leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing their nuclear translocation and subsequent gene expression modulation.[\[3\]](#)[\[4\]](#)



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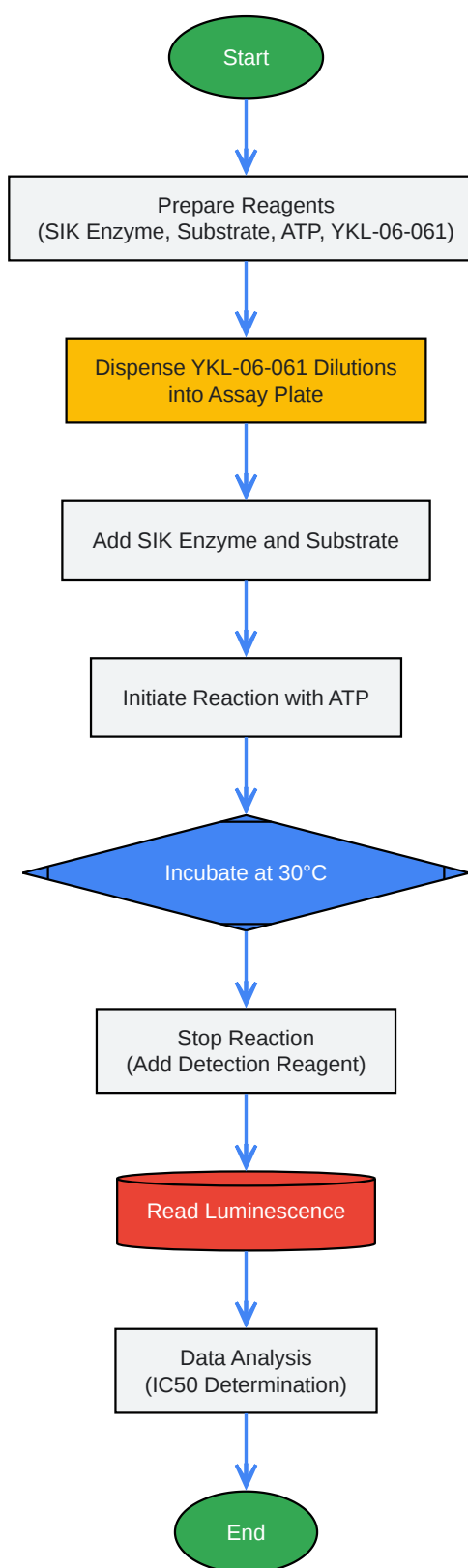
Caption: SIK Signaling Pathway and Point of Inhibition by **YKL-06-061**.

Experimental Protocols

The following protocols describe in vitro methods for determining the inhibitory activity of **YKL-06-061** on SIK kinases. A common method is a luminescence-based kinase assay that measures ATP consumption.

General Experimental Workflow

The overall workflow for assessing SIK inhibition by **YKL-06-061** involves preparing the kinase reaction, incubating with the inhibitor, and then detecting the remaining ATP or the product generated.



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Caption: General workflow for an in vitro SIK inhibition assay.

Protocol 1: Luminescence-Based SIK Inhibition Assay (e.g., ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.^{[14][15]}

Materials:

- Recombinant human SIK1, SIK2, or SIK3 enzyme
- SIK substrate peptide (e.g., a generic kinase substrate like Amara peptide)
- **YKL-06-061**
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Luminometer

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **YKL-06-061** in 100% DMSO.
 - Create a serial dilution series of **YKL-06-061** in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.^[15]
- Assay Plate Setup:

- Add 5 μ L of the **YKL-06-061** serial dilutions to the wells of the assay plate.
- Include control wells: "no enzyme" (negative control) and "DMSO vehicle" (positive control).
- Kinase Reaction:
 - Prepare a master mix containing the SIK enzyme and substrate peptide in kinase assay buffer.
 - Add 10 μ L of the enzyme/substrate master mix to each well.
 - Pre-incubate for 10 minutes at room temperature.
 - Prepare an ATP solution in kinase assay buffer.
 - Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well. The final ATP concentration should be at or near the K_m for the specific SIK isoform, if known.
 - Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Stop the kinase reaction by adding 25 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 50 μ L of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Calculate the percent inhibition for each concentration of **YKL-06-061** relative to the DMSO vehicle control.

- Plot the percent inhibition against the logarithm of the **YKL-06-061** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Throughput Mass Spectrometry-Based SIK Inhibition Assay

This protocol is based on the principles of label-free kinase activity measurement using mass spectrometry, which directly measures the phosphorylation of a substrate peptide.[\[16\]](#)

Materials:

- Recombinant human SIK1, SIK2, or SIK3 enzyme
- Specific SIK substrate peptide
- **YKL-06-061**
- ATP
- Kinase reaction buffer
- MALDI matrix solution
- MALDI-TOF mass spectrometer

Procedure:

- Compound and Reaction Preparation:
 - Prepare serial dilutions of **YKL-06-061** as described in Protocol 1.
 - In an assay plate, combine the SIK enzyme, substrate peptide, and **YKL-06-061** dilutions.
 - Initiate the reaction by adding ATP.
 - Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Sample Preparation for Mass Spectrometry:

- Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
- Spot a small volume of the reaction mixture onto a MALDI target plate.
- Add the MALDI matrix solution to the spot and allow it to co-crystallize.
- Data Acquisition:
 - Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive ion mode.
 - Identify the peaks corresponding to the unphosphorylated and phosphorylated substrate peptides.
- Data Analysis:
 - Calculate the ratio of the phosphorylated product to the sum of the phosphorylated and unphosphorylated substrate for each reaction.
 - Determine the percent inhibition at each **YKL-06-061** concentration relative to the vehicle control.
 - Calculate the IC50 value as described in Protocol 1.

Cellular Assays for SIK Inhibition

To confirm the activity of **YKL-06-061** in a cellular context, downstream effects of SIK inhibition can be measured.

Example Cellular Assay: CRTC Translocation

Inhibition of SIKs leads to the dephosphorylation of CRTCs and their subsequent translocation from the cytoplasm to the nucleus.^[4] This can be visualized and quantified using immunofluorescence microscopy.

Brief Protocol:

- Culture cells known to express SIKs and CRTCs (e.g., HEK293 cells) on glass coverslips or in imaging plates.
- Treat the cells with a dose-response of **YKL-06-061** for a specified time (e.g., 1-3 hours).
- Fix, permeabilize, and stain the cells with an antibody specific for a CRTC isoform (e.g., CRTC2 or CRTC3) and a nuclear counterstain (e.g., DAPI).
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal.
- An increase in this ratio indicates SIK inhibition. Plot the ratio against the **YKL-06-061** concentration to determine the half-maximal effective concentration (EC50).

Conclusion

YKL-06-061 is a valuable chemical probe for studying the biology of Salt-Inducible Kinases. The protocols outlined in these application notes provide robust methods for quantifying its inhibitory activity in both biochemical and cellular assays. Accurate determination of the potency and selectivity of **YKL-06-061** is crucial for the interpretation of experimental results and for its potential development as a therapeutic agent.

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